4-Bromophthalamide
Overview
Description
4-Bromophthalamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Phthalimide-based compounds are known to interact with various biological targets
Mode of Action
It is known that phthalimide-based compounds can interact with their targets in a variety of ways . For instance, they can act as inhibitors, blocking the activity of their target proteins . More research is required to elucidate the specific interactions between 4-Bromophthalamide and its targets.
Biochemical Pathways
It is known that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites through various pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . Future research should focus on investigating these properties for this compound.
Result of Action
It is known that phthalimide-based compounds can have various effects at the molecular and cellular level
Action Environment
It is known that environmental factors can significantly impact the action of various compounds
Preparation Methods
4-Bromophthalamide can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with sodium hydroxide and sodium bromide under ultrasonic conditions. This method yields 4-bromophthalic acid, which can then be converted to this compound . Another method involves the direct heteroarylation of 4-bromo-phthalimide with bithiophene in dimethylacetamide with pivalic acid, potassium carbonate, and a supported catalyst .
Chemical Reactions Analysis
4-Bromophthalamide undergoes several types of chemical reactions, including substitution reactions. For example, it can react with 2,2′-bithiophene in the presence of dimethylacetamide, pivalic acid, potassium carbonate, and a supported catalyst to form π-conjugated small molecules . These reactions typically involve common reagents such as dimethylacetamide and potassium carbonate, and the major products formed are π-conjugated small molecules .
Scientific Research Applications
4-Bromophthalamide is used as an intermediate in pharmaceutical and organic synthesis . It has applications in the development of organic donor–acceptor π-conjugated materials, which are used in electronic devices such as sensors, thin-film transistors, and photovoltaic cells . Additionally, it is used in the synthesis of biologically active and fluorescent phthalimide frameworks .
Comparison with Similar Compounds
4-Bromophthalamide is similar to other phthalimide and naphthalimide derivatives, which are also used in the synthesis of organic π-conjugated materials . Compounds such as 1,8-naphthalimide derivatives are used in organic light-emitting diodes (OLEDs) and have similar applications in electronic devices . this compound is unique in its specific reactivity and the types of π-conjugated small molecules it can form .
Properties
IUPAC Name |
4-bromobenzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBONJJPFEBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650567 | |
Record name | 4-Bromobenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490038-15-8 | |
Record name | 4-Bromobenzene-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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